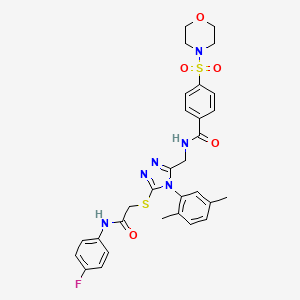

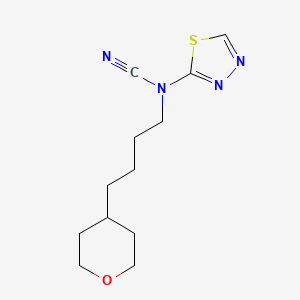

![molecular formula C12H18ClFN2O2 B2941331 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride CAS No. 1909318-79-1](/img/structure/B2941331.png)

3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of valuable building blocks in organic synthesis such as pinacol boronic esters . Protodeboronation, a not well-developed process, has been reported for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process could potentially be applied to the synthesis of 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties can often be predicted based on the compound’s structure and the known properties of similar compounds .Mécanisme D'action

The mechanism of action of 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are complex and varied. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects, among others. These effects are thought to be mediated by its ability to modulate neurotransmitter activity in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride in lab experiments is its ability to modulate various physiological processes. This makes it a useful tool for studying the underlying mechanisms of various diseases and conditions. However, one of the main limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Orientations Futures

There are many potential future directions for research on 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride. Some possible areas of focus include:

1. Further studies on its mechanism of action and how it modulates neurotransmitter activity in the brain.

2. Exploration of its potential therapeutic applications in the treatment of various diseases and conditions, including inflammation, pain, and anxiety.

3. Development of new synthesis methods that are more efficient and cost-effective than current methods.

4. Investigation of its potential side effects and long-term safety profile.

5. Exploration of its potential use as a research tool in the study of various physiological processes and disease states.

Méthodes De Synthèse

The synthesis of 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride involves a multi-step process that includes the reaction of various reagents in the presence of a catalyst. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of skill and precision.

Applications De Recherche Scientifique

The scientific research application of 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride is primarily focused on its potential therapeutic applications. It has been studied extensively for its ability to modulate various physiological processes, including inflammation, pain, and anxiety.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. Specific safety information for 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride is not available, but it’s always important to handle chemicals with appropriate safety precautions .

Propriétés

IUPAC Name |

2-(aminomethyl)-3-(3-fluoro-4-methoxyphenyl)-N-methylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2.ClH/c1-15-12(16)9(7-14)5-8-3-4-11(17-2)10(13)6-8;/h3-4,6,9H,5,7,14H2,1-2H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJYDKXSTHLYGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC(=C(C=C1)OC)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

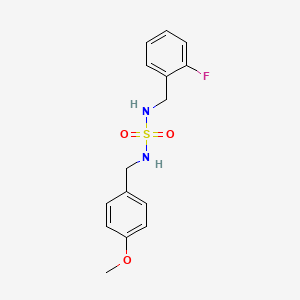

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)

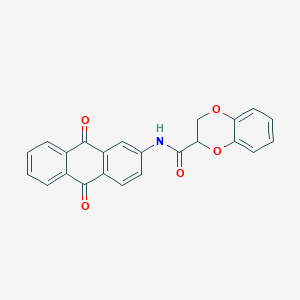

![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)

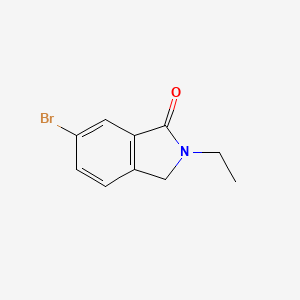

![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)

![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)

![1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2941266.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2941269.png)